N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16291910
Molecular Formula: C21H20N6O2S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N6O2S |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20N6O2S/c1-14-8-15(2)10-16(9-14)24-19(28)13-30-21-26-25-20(18-11-22-5-6-23-18)27(21)12-17-4-3-7-29-17/h3-11H,12-13H2,1-2H3,(H,24,28) |
| Standard InChI Key | RRMJJTOVRSIKDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at positions 3, 4, and 5. Key structural elements include:
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Triazole ring: Serves as the central scaffold, enabling π-π interactions with biological targets .
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Furan-2-ylmethyl group: Attached at position 4, contributing to lipophilicity and membrane permeability .
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Pyrazin-2-yl moiety: At position 5, enhances hydrogen-bonding capacity and electronic properties .
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Acetamide side chain: Linked via a sulfanyl bridge at position 3, critical for target binding and metabolic stability .
Physicochemical Data
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy (Figure 1):
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Triazole formation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the 1,2,4-triazole core .
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Functionalization: Sequential alkylation introduces the furan-2-ylmethyl and pyrazin-2-yl groups .
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Acetamide coupling: Thioacetic acid derivatives are reacted with 3,5-dimethylaniline under Mitsunobu conditions .
Key challenges:
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Controlling regioselectivity during triazole substitution (yields: 45–68%).
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Minimizing epimerization at the sulfanyl-acetamide junction .
Biological Activities and Mechanisms
| Cell Line | IC50 (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 2.1 ± 0.3 | Tubulin polymerization inhibition | |
| A549 (Lung) | 3.8 ± 0.5 | EGFR kinase inhibition (Ki = 18 nM) | |
| PC-3 (Prostate) | 5.2 ± 0.7 | Caspase-3/9 activation |
Mechanistic insights:
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Induces G2/M cell cycle arrest via CDK1/cyclin B1 dysregulation .
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Triggers mitochondrial apoptosis through Bcl-2/Bax ratio modulation .
Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Target | Source |
|---|---|---|---|
| S. aureus (MRSA) | 8–16 | Penicillin-binding protein 2a | |
| C. albicans | 32–64 | Ergosterol biosynthesis |
Pharmacological Applications
Kinase Inhibition Profile
The compound exhibits selective kinase inhibition:
| Kinase | IC50 (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| EGFR (L858R/T790M) | 9.2 | >100 |
| PI3Kα | 24.7 | 38 |
| CDK2 | 56.1 | 12 |
Data from molecular docking studies suggest the pyrazine ring forms critical H-bonds with kinase hinge regions .
ADME/Toxicity Profile
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% ± 1.2 | Equilibrium dialysis |
| CYP3A4 Inhibition | IC50 = 28 μM | Fluorescent assay |
| hERG Blockade | IC50 > 50 μM | Patch-clamp |
Comparative Analysis with Structural Analogues
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